5-tert-Butyl-4-hydroxyfuran-2(5H)-one
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Overview
Description
5-tert-Butyl-4-hydroxyfuran-2(5H)-one is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of a tert-butyl group and a hydroxy group in the compound’s structure can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-4-hydroxyfuran-2(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-4-hydroxyfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield a furanone derivative, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Scientific Research Applications
5-tert-Butyl-4-hydroxyfuran-2(5H)-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-4-hydroxyfuran-2(5H)-one depends on its specific interactions with molecular targets. The hydroxy group and the furan ring can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s reactivity and biological activity. The molecular pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2(5H)-furanone: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
5-Methyl-4-hydroxyfuran-2(5H)-one: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
5-tert-Butyl-2-furanone: Lacks the hydroxy group, resulting in different chemical behavior.
Uniqueness
5-tert-Butyl-4-hydroxyfuran-2(5H)-one is unique due to the presence of both the tert-butyl and hydroxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups can lead to unique interactions with other molecules and distinct biological activities.
Properties
CAS No. |
526203-76-9 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-tert-butyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O3/c1-8(2,3)7-5(9)4-6(10)11-7/h4,7,9H,1-3H3 |
InChI Key |
FWHBXJOTAXBEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=CC(=O)O1)O |
Origin of Product |
United States |
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